molecular formula C17H19ClN4O3S B2699076 4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2176270-84-9

4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Katalognummer: B2699076
CAS-Nummer: 2176270-84-9
Molekulargewicht: 394.87
InChI-Schlüssel: UIYRQMCTGRNUCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydropyrido[2,3-d]pyrimidine core substituted at the 8-position with a 2-chlorophenyl sulfonyl group and at the 2-position with a morpholine ring.

Eigenschaften

IUPAC Name

4-[8-(2-chlorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRQMCTGRNUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a pyrido-pyrimidine structure with a sulfonyl group attached to a chlorophenyl moiety. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease.
  • Antibacterial Activity : The compound has shown moderate to strong antibacterial properties against several strains of bacteria.
  • Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, particularly through inhibition of viral replication processes.

Biological Activity Data

Activity Type Target/Organism IC50/Effect Reference
AntibacterialSalmonella typhiModerate activity
AntibacterialBacillus subtilisStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values ranging from 1.13 to 6.28 µM
Enzyme InhibitionUreaseHighly active with IC50 values < 5 µM
AntiviralHuman Adenovirus (HAdV)IC50 = 0.27 µM

Case Studies

  • Antibacterial Screening :
    A series of derivatives were synthesized and tested for their antibacterial properties. The compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong potential as an antibacterial agent. The study highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy .
  • Enzyme Inhibition Studies :
    In vitro studies showed that the compound acts as an effective inhibitor of acetylcholinesterase and urease. The most potent derivatives exhibited IC50 values significantly lower than those of standard inhibitors, suggesting that these compounds could serve as lead candidates for drug development targeting these enzymes .
  • Antiviral Activity :
    Research indicated that certain derivatives of this compound possess antiviral properties against HAdV, with mechanisms involving the disruption of viral DNA replication. These findings support further exploration into its use as an antiviral therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrido[2,3-d]pyrimidine Cores
Compound Name Substituents (Position) Key Properties/Applications Reference
4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine 8: 2-Chlorophenyl sulfonyl; 2: Morpholine Hypothesized antitumor activity N/A
4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine (1a) 5: Cl; 8: I; 2: Morpholine Suzuki coupling intermediate
7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) 7: Morpholino-hydrazono; 2: Thioxo Antitumor activity (IC₅₀: 1.2–4.8 µM)
4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine 4: Cl; 7: Methylsulfonyl; 2: Morpholine Molecular weight: 318.78; CAS: 1178564-27-6

Key Observations :

  • Morpholine Role : Morpholine-containing analogues (e.g., 7a in ) demonstrate improved solubility and cytotoxicity, suggesting similar advantages for the target compound .

Q & A

Basic: What are the key synthetic routes for this compound?

Answer:
The synthesis involves multi-step organic reactions starting from a pyrimidine core. Key steps include:

  • Sulfonylation : Introduction of the 2-chlorophenylsulfonyl group via nucleophilic substitution, often using reagents like 2-chlorobenzenesulfonyl chloride under basic conditions.
  • Morpholine Coupling : Reaction of intermediates with morpholine derivatives, facilitated by catalysts (e.g., triethylamine) in solvents like THF or DMF.
  • Cyclization : Final ring closure using methanesulfonyl chloride or similar agents to form the tetrahydropyrido-pyrimidine scaffold .

Advanced: How can reaction conditions be optimized during sulfonylation to maximize yield?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C to mitigate exothermic side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonylating agents.
  • Catalyst Use : Triethylamine or DMAP accelerates substitution by scavenging HCl.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to intermediate reduces unreacted starting material. Post-reaction purification via column chromatography (hexane/EtOAc gradient) improves yield .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms sulfonyl/morpholine groups.
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • HRMS : Validates molecular weight and isotopic patterns.
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretch at ~1350 cm⁻¹) .

Advanced: How do electronic effects of substituents influence biological activity?

Answer:

  • 2-Chlorophenylsulfonyl Group : The electron-withdrawing chlorine and sulfonyl moiety enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
  • Morpholine Ring : Increases solubility and modulates electron density, improving pharmacokinetics. Comparative SAR studies show trifluoromethyl or methylsulfonyl analogs exhibit reduced potency, highlighting the importance of chlorine’s electronegativity .

Advanced: What strategies prevent side reactions during cyclization?

Answer:

  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates.
  • Temperature Gradients : Slow warming from 0°C to room temperature minimizes thermal decomposition.
  • Selective Catalysis : Methanesulfonyl chloride in THF with triethylamine suppresses competing elimination pathways.
  • Intermediate Monitoring : TLC (silica, EtOAc/hexane) tracks reaction progress .

Basic: How is the compound purified after synthesis?

Answer:

  • Recrystallization : Ethanol/water mixtures remove polar impurities.
  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) isolates the product.
  • HPLC Prep : Semi-preparative C18 columns resolve closely related by-products .

Advanced: What in vitro models evaluate its antitumor potential?

Answer:

  • Cell Proliferation Assays : MTT assays in pancreatic (MIA PaCa-2) or breast cancer cell lines (IC50 determination).
  • Kinase Inhibition : CDK9 enzymatic assays measure ATP-binding competition.
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) quantifies cell death.
  • Molecular Docking : Predicts binding modes using CDK9 crystal structures (PDB: 4BCF) .

Advanced: How does the morpholine moiety affect metabolic stability?

Answer:

  • Solubility Enhancement : The oxygen atom in morpholine improves aqueous solubility (logP reduction by ~0.5 units).
  • Metabolic Resistance : Morpholine’s saturated ring resists cytochrome P450 oxidation, prolonging half-life in hepatic microsome assays. Comparative studies show non-morpholine analogs exhibit 2–3x faster clearance .

Basic: What are common impurities encountered during synthesis?

Answer:

  • Unreacted Intermediates : Traces of 4,6-dichloropyrimidine (detected via HPLC at Rf = 3.2 min).
  • Sulfone By-Products : Over-oxidation during sulfonylation (identified by HRMS m/z +16).
  • Morpholine Adducts : Partial coupling products (resolved via recrystallization) .

Advanced: How is the compound’s stability profiled under physiological conditions?

Answer:

  • pH Stability : Incubation in buffers (pH 2–9) at 37°C for 24h, monitored by HPLC.
  • Plasma Stability : Rat plasma incubation (1–24h) assesses esterase-mediated degradation.
  • Light Sensitivity : UV irradiation (254 nm, 48h) evaluates photodegradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.